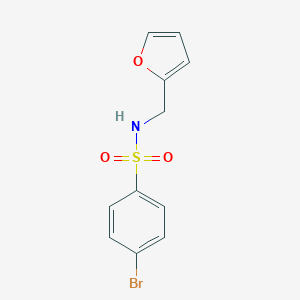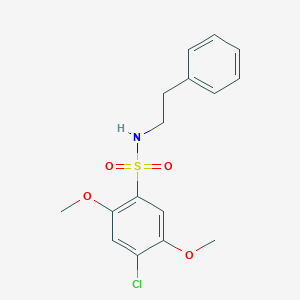![molecular formula C18H21ClN2O3S B273550 1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B273550.png)
1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of spleen tyrosine kinase (SYK), which is an enzyme that plays a crucial role in the signaling pathways of various immune cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancers, including lymphoma and leukemia.
Mécanisme D'action
TAK-659 inhibits the activity of 1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine, which is a key signaling molecule in immune cells. 1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine plays a crucial role in various cellular processes, including cell proliferation, survival, and differentiation. Inhibition of 1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine by TAK-659 leads to the suppression of these processes, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects in preclinical studies. It inhibits the activation of various signaling pathways that are involved in cancer cell survival and proliferation. TAK-659 also promotes apoptosis, or programmed cell death, in cancer cells. Additionally, TAK-659 has been shown to enhance the activity of immune cells, such as T cells and natural killer cells, which play a crucial role in the immune response against cancer.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for lab experiments, including its high potency and selectivity for 1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine inhibition. It also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, TAK-659 has some limitations, including its relatively short half-life and potential toxicity at high doses.
Orientations Futures
There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other cancer therapies, such as chemotherapy and immunotherapy. Another area of interest is the identification of biomarkers that can predict the response to TAK-659 treatment. Additionally, further studies are needed to investigate the potential of TAK-659 in the treatment of other types of cancer.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, including the reaction of 3-chloroaniline with 4-ethoxybenzenesulfonyl chloride to form 1-(3-chlorophenyl)-4-(4-ethoxyphenylsulfonyl)piperazine. This intermediate is then treated with sodium hydride and a suitable alkylating agent to obtain TAK-659.
Applications De Recherche Scientifique
TAK-659 has been extensively studied in preclinical models of cancer, and the results have been promising. It has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma. TAK-659 has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.
Propriétés
Nom du produit |
1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine |
|---|---|
Formule moléculaire |
C18H21ClN2O3S |
Poids moléculaire |
380.9 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-4-(4-ethoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21ClN2O3S/c1-2-24-17-6-8-18(9-7-17)25(22,23)21-12-10-20(11-13-21)16-5-3-4-15(19)14-16/h3-9,14H,2,10-13H2,1H3 |
Clé InChI |
OISVOOJSYSIVTO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
SMILES canonique |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




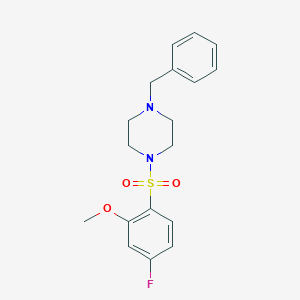
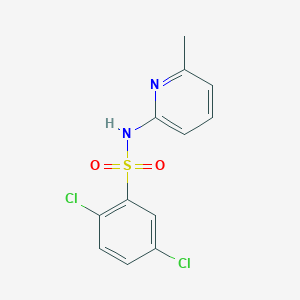




![N-[4-(dimethylaminodiazenyl)phenyl]sulfonylethanimidate](/img/structure/B273486.png)
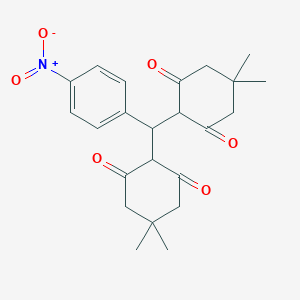
![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B273493.png)

